molecular formula C21H27NO B1670355 Dextromethadone CAS No. 5653-80-5

Dextromethadone

Cat. No. B1670355
Key on ui cas rn: 5653-80-5
M. Wt: 309.4 g/mol
InChI Key: USSIQXCVUWKGNF-KRWDZBQOSA-N
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Patent
US04104367

Procedure details

The procedure of Example 5 is repeated using the methadone derivative 6-methylamino-4-phenyl-4-(4-hydroxyphenyl)heptan-3-one except for the following modifications. Instead of mixing the NaI125 reaction mixture on a Vortex mixer the mixture is shaken gently for 90 seconds and after addition of the bisulfite the mixture is shaken gently for 30 seconds. Finally 2.0 ml of 0.1 M Tris buffer pH 7.0 is used prior to the column chromatography step. The resulting above-captioned labeled antigen is obtained in Fractions #22-27 at a radioactive concentration of 10.5μCi/ml. EXAMPLE 7
Name
methadone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].S(=O)(O)[O-:25].C(O)C(N)(CO)CO>>[CH3:10][N:9]([CH3:11])[CH:7]([CH3:8])[CH2:6][C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][C:15]([OH:25])=[CH:16][CH:17]=1)[C:3](=[O:4])[CH2:2][CH3:1]

Inputs

Step One
Name
methadone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Stirring
Type
CUSTOM
Details
is shaken gently for 90 seconds
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Instead of mixing
CUSTOM
Type
CUSTOM
Details
the NaI125 reaction mixture on a Vortex mixer the mixture
STIRRING
Type
STIRRING
Details
is shaken gently for 30 seconds
Duration
30 s
CUSTOM
Type
CUSTOM
Details
The resulting above-captioned labeled antigen is obtained in Fractions #22-27 at a radioactive concentration of 10.5μCi/ml

Outcomes

Product
Details
Reaction Time
90 s
Name
Type
Smiles
CN(C(CC(C(CC)=O)(C1=CC=C(C=C1)O)C1=CC=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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